2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2,5-dimethylphenyl group and an ethanolamine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many different immune cells .
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially influencing the signaling pathways it is involved in .
Biochemical Pathways
Given the role of tyrosine-protein kinase syk in immune cell signaling, it is likely that the compound could influence pathways related to immune response .
Pharmacokinetics
Pharmacokinetic properties are directly linked to its stability in hepatocytes and whole blood, demonstrating the power of in vitro assays to predict in vivo pharmacokinetic parameters .
Result of Action
Given its target, it is likely that the compound could influence immune cell function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and 2,5-dimethylbenzaldehyde, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reaction: The core structure is then subjected to a substitution reaction with ethanolamine, typically in the presence of a suitable catalyst or under reflux conditions, to introduce the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The ethanolamine moiety can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol: shares structural similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanolamine moiety, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-3-4-11(2)13(7-10)20-15-12(8-19-20)14(16-5-6-21)17-9-18-15/h3-4,7-9,21H,5-6H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWDPINIRFHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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